1-(Pyrrolidin-3-yl)piperidine-4-carboxamide dihydrochloride
Overview
Description
This compound is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound “1-(Pyrrolidin-3-yl)piperidine-4-carboxamide dihydrochloride” is available for purchase from chemical suppliers .
Molecular Structure Analysis
The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, increases three-dimensional coverage .Scientific Research Applications
Medicinal Chemistry and Drug Development
Synthetic Methods : A novel method for the synthesis of a conformationally rigid diamine, which is crucial in medicinal chemistry, has been proposed. This method is based on the exhaustive catalytic hydrogenation of pyrrolylpyridine, indicating the importance of such compounds in synthesizing biologically active molecules (Smaliy et al., 2011).
Pharmacological Effects : Research on pyrrolidine derivatives synthesized and tested for electrocardiographic, antiarrhythmic, and antihypertensive activity demonstrates the potential therapeutic applications of compounds structurally similar to 1-(Pyrrolidin-3-yl)piperidine-4-carboxamide dihydrochloride in treating cardiovascular diseases (Malawska et al., 2002).
Organic Synthesis and Chemical Properties
Process Development : A scalable and facile synthetic process for a novel Rho kinase inhibitor highlights the importance of developing efficient synthesis routes for compounds that could lead to the treatment of central nervous system disorders. This research reflects the broader applicability of such compounds in therapeutic development (Wei et al., 2016).
Biological Activity : Studies on the synthesis, crystal structure, and biological activity of related compounds reveal their potential in fungicidal and antiviral applications. Such research underlines the diverse biological activities that structurally similar compounds can exhibit, including against tobacco mosaic virus (Li et al., 2015).
Bioorganic and Medicinal Chemistry
- Small Molecule Inhibitors : Research identifying small molecule PCSK9 mRNA translation inhibitors showcases the potential of piperidine and pyrrolidine derivatives in modulating cholesterol levels, a crucial factor in cardiovascular disease management (Londregan et al., 2018).
Future Directions
Future research could focus on further exploring the biological activities of “1-(Pyrrolidin-3-yl)piperidine-4-carboxamide dihydrochloride” and related compounds. For example, pyrrolidine derivatives have been used in the design of new compounds with different biological profiles . Additionally, a novel candidate series of pyrrolidine-constrained phenethylamines was developed as Dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, which is present in this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates due to their different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have target selectivity .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It’s known that compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates due to their different binding modes to enantioselective proteins .
Action Environment
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, which suggests that the compound’s action could potentially be influenced by its environment .
properties
IUPAC Name |
1-pyrrolidin-3-ylpiperidine-4-carboxamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O.2ClH/c11-10(14)8-2-5-13(6-3-8)9-1-4-12-7-9;;/h8-9,12H,1-7H2,(H2,11,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDYFTOJOLPUHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2CCC(CC2)C(=O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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